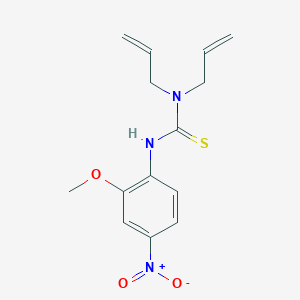
N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea
Vue d'ensemble
Description
N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea, also known as DANTU, is a chemical compound that has been widely studied for its potential applications in scientific research. DANTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea involves its ability to modulate various pathways and enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound also inhibits the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, a signaling molecule that plays a role in various physiological processes. Additionally, this compound has been found to exhibit antioxidant activity, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, this compound has been found to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has several advantages for use in laboratory experiments. It is a reliable source that can be synthesized in high yield and purity. Additionally, it exhibits various biochemical and physiological effects, making it a useful tool for investigating different pathways and compounds. However, there are also limitations associated with the use of this compound. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea. One area of research is the development of new drugs based on the structure of this compound. Its ability to modulate various pathways and enzymes makes it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways and compounds. Finally, the use of this compound in combination with other compounds may lead to the development of new therapeutic strategies for various diseases.
Applications De Recherche Scientifique
N,N-diallyl-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential application in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a useful tool for investigating the mechanisms of action of different compounds and pathways. This compound has been used in studies related to cancer, inflammation, and oxidative stress, among others. Its ability to modulate these pathways has made it a promising candidate for drug development and therapeutic use.
Propriétés
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-8-16(9-5-2)14(21)15-12-7-6-11(17(18)19)10-13(12)20-3/h4-7,10H,1-2,8-9H2,3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYTOPPRZGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)



![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)